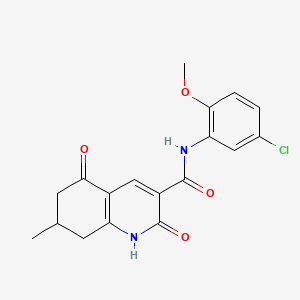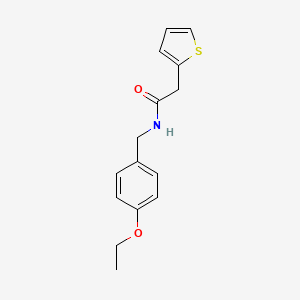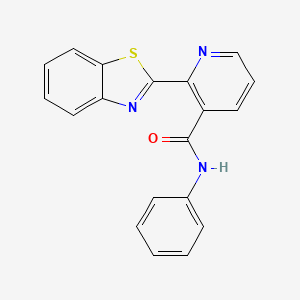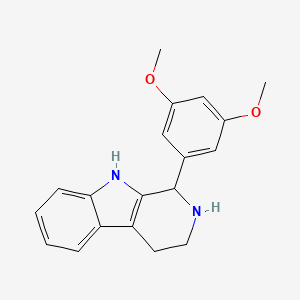
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been developed to treat Hypoactive Sexual Desire Disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire and is estimated to affect approximately 1 in 10 women. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.
作用機序
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine and norepinephrine. It also decreases the levels of serotonin, which is a neurotransmitter that is associated with sexual inhibition.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to increase sexual desire in women with HSDD. It has also been found to have some other effects on the body such as reducing anxiety and improving mood. N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been found to have minimal effects on blood pressure and heart rate.
実験室実験の利点と制限
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it useful for studying the effects of neurotransmitters on sexual desire. However, N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has limitations in that it has only been approved for use in premenopausal women with HSDD. This limits its potential use in studying sexual desire in other populations.
将来の方向性
There are several future directions for research on N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of research is to study the long-term effects of N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride use in women with HSDD. Another area of research is to study the potential use of N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in men with sexual dysfunction. Additionally, N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could be studied in combination with other drugs to improve its effectiveness in treating HSDD. Finally, N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could be studied for its potential use in other conditions such as depression and anxiety.
Conclusion:
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a drug that has been developed to treat HSDD in women. It acts on the central nervous system to increase sexual desire by increasing the levels of certain neurotransmitters. N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been found to be effective in clinical trials and has been approved for use in premenopausal women. There are several future directions for research on N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, including studying its long-term effects and potential use in other conditions.
合成法
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a complex process that requires expertise in organic chemistry. The exact synthesis method is proprietary information and is not publicly available.
科学的研究の応用
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in clinical trials and has been found to be effective in increasing sexual desire in women with HSDD. It has been approved by the FDA for use in premenopausal women. N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has also been studied for its potential use in other conditions such as depression and anxiety.
特性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18;;/h4-7,17H,2-3,8-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSMXOYXHWYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486650.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5486653.png)

![N-(1,4-dioxan-2-ylmethyl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5486670.png)
![5-imino-2-isobutyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486675.png)
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-(2-thienylmethyl)aniline](/img/structure/B5486687.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5486693.png)

![(3S*,4R*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-methoxypiperidin-4-amine](/img/structure/B5486710.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5486724.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5486729.png)

![{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5486738.png)
